molecular formula C12H9N3O3 B14215317 4-[(4-Nitroanilino)methylidene]pyridin-3(4H)-one CAS No. 830317-06-1

4-[(4-Nitroanilino)methylidene]pyridin-3(4H)-one

Cat. No.: B14215317
CAS No.: 830317-06-1
M. Wt: 243.22 g/mol
InChI Key: LRSUXKUWWHZOAG-UHFFFAOYSA-N
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Description

4-[(4-Nitroanilino)methylidene]pyridin-3(4H)-one is a heterocyclic compound that features a pyridinone core substituted with a nitroanilino group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(4-Nitroanilino)methylidene]pyridin-3(4H)-one typically involves the condensation of 4-nitroaniline with pyridin-3-one derivatives under specific conditions. One common method includes the use of a basic catalyst such as piperidine to facilitate the reaction .

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 4-[(4-Nitroanilino)methylidene]pyridin-3(4H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields an amino derivative .

Scientific Research Applications

4-[(4-Nitroanilino)methylidene]pyridin-3(4H)-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-[(4-Nitroanilino)methylidene]pyridin-3(4H)-one exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, it may interact with enzymes or receptors, modulating their activity. The nitro group can participate in redox reactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

    N-(pyridin-4-yl)pyridin-4-amine: Similar in structure but lacks the nitro group.

    3-methyl-N-(pyridin-4-yl)pyridin-4-amine: Contains a methyl group instead of a nitro group.

    3-nitro-N-(pyridin-4-yl)pyridin-4-amine: Similar but with different substitution patterns.

Uniqueness: 4-[(4-Nitroanilino)methylidene]pyridin-3(4H)-one is unique due to the presence of both the nitroanilino and pyridinone moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not observed in its analogs .

Properties

CAS No.

830317-06-1

Molecular Formula

C12H9N3O3

Molecular Weight

243.22 g/mol

IUPAC Name

4-[(4-nitrophenyl)iminomethyl]pyridin-3-ol

InChI

InChI=1S/C12H9N3O3/c16-12-8-13-6-5-9(12)7-14-10-1-3-11(4-2-10)15(17)18/h1-8,16H

InChI Key

LRSUXKUWWHZOAG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=CC2=C(C=NC=C2)O)[N+](=O)[O-]

Origin of Product

United States

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